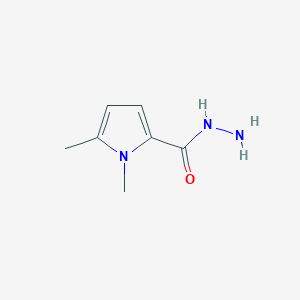

1,5-Dimethyl-1H-pyrrole-2-carbohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

133662-25-6 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1,5-dimethylpyrrole-2-carbohydrazide |

InChI |

InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(11)9-8/h3-4H,8H2,1-2H3,(H,9,11) |

InChI Key |

BCGDETYOMTWFJU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1C)C(=O)NN |

Canonical SMILES |

CC1=CC=C(N1C)C(=O)NN |

Synonyms |

1H-Pyrrole-2-carboxylicacid,1,5-dimethyl-,hydrazide(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,5 Dimethyl 1h Pyrrole 2 Carbohydrazide

Established Synthetic Routes to 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide

The preparation of this compound and its analogs relies on a foundation of well-established synthetic transformations. These routes include the conversion of carboxylic ester precursors, condensation reactions to build the heterocyclic core, and efficient one-pot procedures.

A common and direct method for the synthesis of this compound involves the hydrazinolysis of a corresponding carboxylic acid ester, typically the methyl or ethyl ester. wikipedia.orgvlifesciences.com This nucleophilic acyl substitution reaction is widely employed for the preparation of various carbohydrazides. nih.gov

The general procedure involves reacting the precursor, methyl or ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). organic-chemistry.orgnih.gov The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated under reflux to drive the reaction to completion. nih.gov The reaction progress can be monitored using thin-layer chromatography (TLC). Upon cooling, the desired this compound often precipitates from the reaction mixture as a solid and can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol. organic-chemistry.org

A representative reaction is as follows:

An ethyl ester of a pyrrole (B145914) carboxylic acid and a molar excess of hydrazine hydrate are dissolved in ethanol.

The mixture is refluxed for several hours.

After cooling, the resulting solid product is filtered and recrystallized. nih.gov

This method is advantageous due to the ready availability of the starting pyrrole-2-carboxylic acid esters, which can be synthesized through various routes, and the generally high yields of the resulting carbohydrazide (B1668358).

The synthesis of the core 1,5-dimethyl-1H-pyrrole ring system, which is the precursor to the target carbohydrazide, is often achieved through condensation reactions. The Paal-Knorr synthesis is a cornerstone method for the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgresearchgate.netuctm.edu

In the context of synthesizing the precursor for this compound, a suitable 1,4-dicarbonyl compound would be reacted with methylamine. The resulting 1,5-dimethyl-1H-pyrrole derivative would then be further functionalized to introduce the carbohydrazide group. For instance, the synthesis can start from the reaction of a 1,4-dicarbonyl compound precursor, which is then cyclized with an amine. nih.gov The reaction is often conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The general mechanism of the Paal-Knorr synthesis involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

Modifications and alternative condensation strategies have also been developed. For example, N-acylpyrroles can be prepared through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for pyrrole derivatives. These methods combine multiple reaction steps into a single operation without the isolation of intermediates. nih.govchemistryviews.orgresearchgate.netchemrxiv.org

A relevant one-pot, two-step process involves the conversion of 2,5-dimethylfuran (B142691) into 2,5-hexanedione (B30556) (a 1,4-dicarbonyl compound) through an acid-catalyzed ring-opening reaction. This is followed by the in-situ Paal-Knorr reaction with a primary amine to form the pyrrole ring. nih.gov This approach is characterized by high carbon efficiency and can produce pyrrole compounds in excellent yields (80-95%). nih.gov To obtain the target carbohydrazide, this would be followed by the hydrazinolysis step.

Another example of an efficient one-pot approach, although for a related pyrazole (B372694) system, involves the synthesis of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. chemrxiv.org This highlights the applicability of one-pot strategies in the synthesis of hydrazide-containing heterocycles. These streamlined syntheses are often more environmentally friendly and cost-effective for large-scale production.

| Synthetic Route | Key Features | Typical Yields |

| Hydrazinolysis of Esters | Direct conversion of ester to hydrazide; readily available precursors. | Generally high |

| Paal-Knorr Synthesis | Condensation of 1,4-dicarbonyls with amines; versatile for substituted pyrroles. | Good to excellent |

| One-Pot Synthesis | Combines multiple steps; high efficiency and atom economy. | 80-95% for the pyrrole core nih.gov |

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. Research in this area has focused on kinetic modeling and the detailed elucidation of reaction pathways.

Kinetic modeling is a powerful tool for quantitatively describing the rates of chemical reactions and understanding the influence of various parameters such as temperature, concentration, and catalysts. In the context of pyrrole synthesis, kinetic models have been developed for various related processes, including the Paal-Knorr reaction and the synthesis of pyrrole carboxylic acid esters. nih.govresearchgate.net

In-situ Fourier transform infrared (FTIR) spectroscopy, coupled with chemometric methods, has been effectively used to study the mechanism and kinetics of the Paal-Knorr reaction. nih.gov This approach allows for the real-time monitoring of reactant consumption, product formation, and even the identification and quantification of reaction intermediates. nih.gov By analyzing the spectral data over time, a kinetic model can be constructed, and the rate constants for key reaction steps can be determined. nih.gov For instance, a kinetic model for the synthesis of 2-aryl-5-pyrrolecarboxylic acid methyl ester has been constructed, allowing for the optimization of reaction conditions to maximize the yield of the target product. researchgate.net

Kinetic studies on the chemical polymerization of pyrrole have also been conducted using techniques like proton NMR spectroscopy to propose kinetic models and determine activation energies for different steps of the process. researchgate.netresearchgate.net These studies provide valuable insights into the reactivity of the pyrrole ring, which can be extrapolated to understand the formation of its derivatives.

Detailed mechanistic studies of the Paal-Knorr synthesis have been crucial in understanding the formation of the pyrrole ring. It was once debated whether the reaction proceeds through an enamine or a hemiaminal intermediate. Seminal work by Amarnath and coworkers demonstrated that the cyclization of a hemiaminal intermediate is the rate-limiting step. organic-chemistry.org This was concluded from the observation that diastereomeric 3,4-disubstituted-2,5-hexanediones cyclize at different rates, which would not be the case if a common enamine intermediate was formed before the rate-determining step. organic-chemistry.org

Theoretical studies using density functional theory (DFT) have further corroborated the hemiaminal cyclization pathway as the preferred route for the Paal-Knorr reaction, both in the gas phase and in solution. researchgate.net These computational investigations have helped to map out the potential energy surface of the reaction, identifying the transition states and intermediates involved in the formation of the pyrrole ring. The proposed mechanism consists of three main steps:

Formation of a hemiaminal.

Cyclization of the hemiaminal (the rate-limiting step).

Dehydration to form the aromatic pyrrole ring. researchgate.net

The understanding of these mechanistic details is essential for controlling the reaction and avoiding the formation of byproducts, thus ensuring an efficient synthesis of the desired 1,5-dimethyl-1H-pyrrole precursor.

Eco-Friendly and Sustainable Synthetic Methodologies for Pyrrole-Carbohydrazides

The development of environmentally benign synthetic routes for heterocyclic compounds like pyrrole-carbohydrazides is a significant goal in modern chemistry. These methodologies focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Several green chemistry principles can be applied to the synthesis of pyrrole-carbohydrazides. For the Paal-Knorr synthesis step, traditional methods often use organic solvents and require heating. More sustainable alternatives include the use of water as a reaction medium and catalysis by recyclable, non-toxic catalysts such as iron(III) chloride. Iron-catalyzed Paal-Knorr reactions in water have been shown to be effective for producing N-substituted pyrroles under mild conditions.

Microwave-assisted synthesis represents another eco-friendly approach. It can significantly accelerate reaction times for both the Paal-Knorr condensation and the subsequent hydrazinolysis, leading to reduced energy consumption and often improved yields. nih.gov Solvent-free microwave irradiation for the reaction of esters with hydrazine hydrate is a known green method for preparing hydrazides.

| Green Methodology | Principle | Application to Pyrrole-Carbohydrazide Synthesis | Research Finding |

| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with environmentally benign solvents. | Performing the Paal-Knorr synthesis in water instead of organic solvents like acetic acid or ethanol. | The Paal-Knorr condensation can be effectively carried out in water using a catalytic amount of iron(III) chloride. |

| Alternative Energy Sources | Employing energy-efficient methods like microwave irradiation to reduce reaction times and energy usage. | Using microwave heating for both the pyrrole ring formation and the hydrazinolysis of the ester. | Microwave irradiation can facilitate the rapid, solvent-free synthesis of hydrazides from esters and hydrazine hydrate. nih.gov |

| Catalysis | Using non-toxic, recyclable catalysts to improve reaction efficiency and reduce waste. | Employing heterogeneous catalysts like silica (B1680970) sulfuric acid or reusable Lewis acids for the pyrrole synthesis step. | Heterogeneous acid catalysts have been successfully used in efficient and eco-friendly synthesis of functionalized pyrrole derivatives. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Utilizing one-pot or multi-component reaction strategies to synthesize the pyrrole ring directly with the desired functionalities, minimizing intermediate steps. | Ruthenium-catalyzed three-component reactions can convert ketones, amines, and diols directly into substituted pyrroles. |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,5 Dimethyl 1h Pyrrole 2 Carbohydrazide

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide would rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular structure, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Chemical Shift Analysis and Assignment (e.g., GIAO Approach)

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to each unique proton in the molecule. This would include signals for the two methyl groups (N-CH₃ and C-CH₃), the two protons on the pyrrole (B145914) ring, and the protons of the hydrazide group (-NHNH₂). The precise chemical shifts (δ, in ppm) would be influenced by the electronic environment of each proton.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, are often used to predict NMR chemical shifts. mdpi.com This method calculates the magnetic shielding tensors for each nucleus, providing theoretical chemical shifts that can be compared with experimental data to confirm assignments. However, no published studies applying the GIAO approach to this compound were found.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrrole-H3 | Data not available | Doublet | 1H |

| Pyrrole-H4 | Data not available | Doublet | 1H |

| N-CH₃ | Data not available | Singlet | 3H |

| C-CH₃ | Data not available | Singlet | 3H |

| -NH- | Data not available | Singlet (broad) | 1H |

¹³C NMR Chemical Shift Analysis and Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal. This would include the four carbons of the pyrrole ring, the two methyl carbons, and the carbonyl carbon of the carbohydrazide (B1668358) group. The carbonyl carbon is typically found significantly downfield (at a higher ppm value).

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | Data not available |

| C2 (Pyrrole) | Data not available |

| C3 (Pyrrole) | Data not available |

| C4 (Pyrrole) | Data not available |

| C5 (Pyrrole) | Data not available |

| N-CH₃ | Data not available |

Two-Dimensional NMR Techniques (HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment would establish direct, one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the signals of the pyrrole ring protons to their corresponding carbon signals and the methyl protons to the methyl carbons.

Specific HMQC or HMBC data for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis (e.g., N-H, C=O Stretching)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the hydrazide and the C=O (carbonyl) bond.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Hydrazide (-NHNH₂) | Data not available |

| C-H Stretching | Pyrrole ring, Methyl groups | Data not available |

| C=O Stretching (Amide I) | Carbonyl | Data not available |

| N-H Bending (Amide II) | Hydrazide (-NH) | Data not available |

For the related isomer, 3,5-Dimethyl-1H-pyrrole-2-carbohydrazide, characteristic IR absorptions have been reported for NH (3394 cm⁻¹) and C=O (1440 cm⁻¹) stretches. However, these values may differ for the 1,5-dimethyl isomer due to differences in structure and electronic effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrrole ring is an aromatic heterocycle, and its conjugation with the carbonyl group of the carbohydrazide moiety would be expected to give rise to characteristic absorption maxima (λ_max) in the ultraviolet region. The positions and intensities of these absorptions are indicative of the extent of conjugation in the molecule. No specific UV-Vis absorption data for this compound has been reported.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (e.g., ESI-Mass, LCMS, DART-Mass)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₇H₁₁N₃O), the expected exact mass is 153.0902 g/mol . In a typical electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of 153 or 154, respectively.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. The fragmentation pattern for this compound is predicted to involve characteristic losses from the carbohydrazide side chain and the pyrrole ring itself. Common fragmentation pathways for related acylhydrazones and pyrrole derivatives suggest several key fragmentation steps. nih.govchemguide.co.uklibretexts.org The initial cleavage often occurs at the N-N bond of the hydrazide or the C-C bond connecting the carbonyl group to the pyrrole ring.

Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 153 | [C₇H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 122 | [C₇H₁₀N₂]⁺ | •NHNH₂ (Hydrazinyl radical) |

| 110 | [C₆H₈N₂]⁺• | HNCO (Isocyanic acid) |

| 95 | [C₅H₅N₂]⁺ | CO, •CH₃ (Carbon monoxide and Methyl radical) |

| 81 | [C₅H₇N]⁺• | N₂H₂CO (Diaziridinone) |

X-ray Crystallography for Solid-State Molecular Structure Determination

A definitive determination of the three-dimensional arrangement of atoms in the solid state is achieved through single-crystal X-ray diffraction. While a crystal structure for this compound has not been reported, the crystallographic data of the parent compound, 1H-pyrrole-2-carbohydrazide, provides a foundational model for its solid-state conformation. nih.govnih.gov

The structure of 1H-pyrrole-2-carbohydrazide reveals extensive intermolecular hydrogen bonding, forming a supramolecular grid. nih.govnih.gov Molecules are linked via N—H⋯N and N—H⋯O interactions. For this compound, the substitution of the pyrrole N-H proton with a methyl group would prevent its participation as a hydrogen bond donor, likely altering the crystal packing. However, the hydrazide moiety's N-H groups would remain active in forming hydrogen bonds, likely with the carbonyl oxygen of neighboring molecules. The steric bulk of the two methyl groups would also influence the packing arrangement, potentially leading to a less dense crystal structure compared to the unsubstituted analogue.

Crystallographic Data for Analogue: 1H-Pyrrole-2-carbohydrazide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₇N₃O |

| Formula Weight | 125.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.9789 (16) |

| b (Å) | 8.5633 (14) |

| c (Å) | 13.657 (2) |

| Volume (ų) | 1167.0 (3) |

| Z (molecules per unit cell) | 8 |

Molecular Conformation and Intramolecular Interactions

Intramolecular hydrogen bonds (IHBs) are crucial in determining the preferred conformation of flexible molecules, as they can significantly stabilize a structure by forming a pseudo-ring system. In this compound, an IHB is highly probable between the carbonyl oxygen (C=O) and a hydrogen atom on the terminal amino group (-NH₂) of the hydrazide moiety. This interaction would result in a stable, planar, six-membered pseudo-ring.

Theoretical studies on related structures, such as 1-methylpyrrole-2-carboxamide, have utilized computational methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM or AIM) to characterize weak intramolecular interactions. researchgate.net AIM analysis can identify bond critical points (BCPs) between a hydrogen donor and an acceptor, confirming the presence of a hydrogen bond and quantifying its strength based on the electron density at that point. For the title compound, such an analysis would be expected to confirm a C=O···H-N interaction that co-planarizes the carbohydrazide side chain with the pyrrole ring.

Conformational isomerism in this molecule arises primarily from rotation around the C2—C(O) bond, which connects the pyrrole ring to the carbohydrazide group. This rotation gives rise to two principal planar conformers: s-trans (or anti), where the C=O bond is oriented away from the N1-methyl group, and s-cis (or syn), where the C=O bond is oriented towards it.

s-trans Conformer: This arrangement is generally favored to minimize steric repulsion between the carbonyl oxygen and the substituents on the pyrrole ring.

s-cis Conformer: While potentially having higher steric strain, this conformer is the one that allows for the formation of the stabilizing intramolecular hydrogen bond between the carbonyl oxygen and the hydrazide N-H. researchgate.net

The energetic balance between steric hindrance and hydrogen bonding determines the dominant conformer in the gas phase or in solution. The energy required to rotate from one conformer to another is known as the rotational barrier. Studies on the internal rotation of methyl groups in substituted pyrroles and thiophenes have shown that these barriers are sensitive to the local electronic and steric environment, with typical values ranging from approximately 0.5 to 2.0 kcal/mol. researchgate.netmdpi.com The barrier for the rotation of the larger carbohydrazide group would be significantly higher, influenced by the breaking and forming of the intramolecular hydrogen bond and the steric clash with the N1-methyl group.

Summary of Conformational Factors

| Conformer | Stabilizing Factors | Destabilizing Factors |

|---|---|---|

| s-trans (anti) | Minimized steric hindrance | Absence of intramolecular H-bond |

| s-cis (syn) | Intramolecular H-bond formation | Potential steric repulsion |

Chemical Reactivity and Derivatization Strategies of 1,5 Dimethyl 1h Pyrrole 2 Carbohydrazide

Reactivity of the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH2) is a highly reactive functional group, serving as a key site for derivatization through condensation and cyclization reactions.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The terminal nitrogen atom of the hydrazide in 1,5-dimethyl-1H-pyrrole-2-carbohydrazide is nucleophilic and readily undergoes condensation reactions with the electrophilic carbon of aldehydes and ketones. This reaction, typically conducted in a suitable solvent like ethanol (B145695) or methanol, results in the formation of N-acylhydrazones, which are a class of Schiff bases. nih.govnih.gov The general mechanism involves the initial nucleophilic attack of the hydrazide's terminal amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.

This reactivity is a cornerstone of its use in synthetic chemistry. For instance, a variety of Schiff bases have been synthesized by reacting this compound with different aromatic and heterocyclic aldehydes. These reactions are often straightforward and proceed with high yields. The resulting hydrazones are valuable intermediates for the synthesis of other heterocyclic compounds and have been explored for their diverse biological activities.

Below is an interactive table showcasing examples of aldehydes and ketones that can react with this compound to form Schiff bases.

| Carbonyl Compound | Product Type |

| Benzaldehyde | Aromatic Hydrazone |

| Salicylaldehyde (B1680747) | Aromatic Hydrazone |

| Acetone | Aliphatic Hydrazone |

| Pyrrole-2-carbaldehyde | Heterocyclic Hydrazone |

| 5-Chloro-salicylaldehyde | Aromatic Hydrazone |

Cyclization Reactions to Form Novel Heterocyclic Systems

The carbohydrazide moiety of this compound is a versatile precursor for the synthesis of a wide array of five- and six-membered heterocyclic rings. These cyclization reactions often utilize the hydrazone derivatives formed in the initial condensation step.

For example, the N-acylhydrazones can undergo oxidative cyclization in the presence of suitable reagents to yield 1,3,4-oxadiazoles. Alternatively, reaction with carbon disulfide in an alkaline medium can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. Furthermore, treatment with isothiocyanates can furnish thiosemicarbazide (B42300) intermediates, which can then be cyclized to afford 1,2,4-triazole (B32235) rings.

These cyclization strategies significantly expand the molecular diversity that can be achieved from this compound, providing access to a range of heterocyclic systems with distinct chemical and physical properties.

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, which influences its reactivity towards various reagents. The presence of two methyl groups and a carbohydrazide substituent on the ring modulates its reactivity profile.

Oxidation Reactions

The pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may result in the formation of pyrrolinones or other partially oxidized species. Stronger oxidation can lead to ring-opening and the formation of dicarbonyl compounds or complete degradation of the pyrrole ring. The presence of the carbohydrazide substituent can influence the outcome of oxidation reactions.

Synthesis of Advanced this compound Derivatives

The carbohydrazide functional group in this compound serves as a versatile synthon for the construction of a wide array of more complex molecules. Its nucleophilic nitrogen atoms readily participate in condensation and coupling reactions, allowing for significant structural modifications and the introduction of diverse pharmacologically active moieties.

Synthesis of Pyrrole Hydrazone Derivatives

A primary derivatization strategy for this compound involves its condensation with various aldehydes and ketones to form pyrrole hydrazones. This reaction is typically carried out by refluxing the carbohydrazide with the respective carbonyl compound in a suitable solvent, such as ethanol or glacial acetic acid. nih.govtsijournals.com The resulting hydrazones are characterized by the presence of an azomethine group (-N=CH-), which extends the conjugated system of the pyrrole ring.

The synthesis of novel pyrrole hydrazones often begins with the selective hydrazinolysis of an N-pyrrolylcarboxylic acid ethyl ester to yield the initial carbohydrazide. nih.gov Subsequently, the carbohydrazide is reacted with substituted pyrrole aldehydes to introduce a second pyrrole heterocycle into the final molecule. nih.gov For instance, the reaction of this compound with various substituted pyrrole-2-carboxaldehydes or pyrrole-3-carboxaldehydes in glacial acetic acid at boiling water bath temperature for 30–180 minutes yields the corresponding pyrrole hydrazone derivatives. nih.gov

The structural features of the synthesized hydrazones can be confirmed using various spectroscopic techniques. In the infrared (IR) spectra, the presence of N-H stretching vibrations is typically observed in the range of 3440–3218 cm⁻¹, while the ester group from the aldehyde counterpart shows a stretching vibration between 1698–1681 cm⁻¹. nih.gov In ¹H-NMR spectra, the signals for the methyl groups attached to the pyrrole ring appear as singlets or multiplets in the range of 1.75–2.80 ppm, and the protons of the azomethine group are also identifiable. nih.gov

Table 1: Examples of Synthesized Pyrrole Hydrazone Derivatives

| Derivative Name | Starting Aldehyde | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Ethyl (E)-5-(4-chlorophenyl)-1-(1-(2-((4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate | Substituted pyrrole aldehyde | Glacial Acetic Acid | Not Specified | 84 | 129–132 |

| Diethyl 5-(2-[(2,4-dimethyl-1H-3-pyrrolyl)carbonyl]hydrazonomethyl)-3-methyl-1H-2,4-pyrroledicarboxylate | Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | Glacial Acetic Acid | Not Specified | Not Specified | Not Specified |

| Ethyl 5-(4-chlorophenyl)-2-methyl-1-(2-[1-(5-nitro-2-furyl)methylidene]hydrazino-2-oxoethyl)-1H-3-pyrrolecarboxylate | 5-nitrofurfural | Not Specified | Not Specified | Not Specified | Not Specified |

This table is generated based on available data and may not be exhaustive.

Synthesis of Substituted Formazan (B1609692) Derivatives

Formazans are another important class of compounds that can be synthesized from this compound. The synthesis typically involves a two-step process. First, the carbohydrazide is condensed with an aromatic aldehyde to form a Schiff base (hydrazone). Subsequently, this intermediate is coupled with a diazonium salt in a basic medium, such as pyridine, to yield the formazan. researchgate.net

The general procedure for formazan synthesis involves dissolving a substituted aryl amine in a mixture of concentrated hydrochloric acid and water, followed by cooling to below 5°C. nih.gov A chilled aqueous solution of sodium nitrite (B80452) is then added dropwise to generate the diazonium salt, while maintaining the temperature below 10°C. nih.gov This diazonium salt is then reacted with the previously synthesized Schiff base of the pyrrole carbohydrazide. The resulting formazan precipitates out of the solution and can be purified by recrystallization. nih.gov

The structures of these formazan derivatives are confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net These compounds are known for their interesting chemical properties and have been investigated for various biological activities. researchgate.netnih.gov

Preparation of Metal Complexes Utilizing the Carbohydrazide as a Ligand

The carbohydrazide and its derivatives, particularly hydrazones, are excellent ligands for the formation of metal complexes. The presence of multiple nitrogen and oxygen donor atoms allows them to chelate with various metal ions. The synthesis of these metal complexes is generally achieved by reacting the ligand (the carbohydrazide or its hydrazone derivative) with a metal salt in a suitable solvent.

For example, the IR spectra of copper (II) sulfate (B86663) complexes of some related ligands have shown new bands appearing at 1257, 1193, 1158, and 869 cm⁻¹, which are indicative of the coordination of the sulfate ion to the copper (II) center. researchgate.net The formation of these complexes can significantly alter the electronic and steric properties of the parent molecule, which can in turn influence its reactivity and biological activity.

Other Functionalized Analogs and Structural Modifications

Beyond the synthesis of hydrazones and formazans, the this compound scaffold can be further modified to create other functionalized analogs. For instance, it can serve as a building block for the synthesis of more complex heterocyclic systems through cyclization reactions.

One common approach is the reaction with dicarbonyl compounds. For example, the reaction of a related carbohydrazide with 2,3-dimethylmaleic anhydride (B1165640) has been shown to exclusively form 1H-pyrrole-2,5-dione derivatives, regardless of the reaction conditions. mdpi.com Additionally, the carbohydrazide can be used in the synthesis of N-substituted benzohydrazides by coupling with substituted phenyl acetic acids using reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N-diisopropylethylamine (DIPEA). nih.gov These modifications allow for the introduction of a wide range of functional groups and structural motifs, leading to a diverse library of compounds with potentially unique properties.

Biological Relevance and in Vitro Applications of 1,5 Dimethyl 1h Pyrrole 2 Carbohydrazide and Its Derivatives

General Biological Significance of Pyrrole (B145914) and Carbohydrazide (B1668358) Scaffolds

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, serving as a fundamental scaffold for a multitude of biologically active compounds. researchgate.netresearchgate.net Its presence is notable in various natural products and synthetic drugs, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, and antiviral properties. researchgate.netresearchgate.netnih.gov The versatility of the pyrrole structure allows for the creation of derivatives with potent effects against various diseases, making it a privileged scaffold in drug discovery programs. researchgate.netresearchgate.net Many commercially available drugs incorporate the pyrrole system, highlighting its importance in therapeutic applications ranging from antibacterial to anti-inflammatory and enzyme inhibition. researchgate.netnih.gov

Similarly, the carbohydrazide structure (-CONHNH2) and its derivatives, particularly hydrazones, are recognized as significant pharmacophores with a broad spectrum of biological activities. nih.govbohrium.com These scaffolds are integral to compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antitubercular properties. nih.govresearchgate.net The hydrazide-hydrazone group is noted for its contribution to antioxidant activity and its ability to act as an intermediate in the synthesis of various heterocyclic compounds, further broadening its utility in the development of new therapeutic agents. bohrium.comresearchgate.net The combination of these two potent scaffolds in molecules like 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide provides a promising foundation for developing novel compounds with significant biological and therapeutic potential.

In Vitro Antimicrobial Activity Assessment

Antibacterial Efficacy Studies

Derivatives of this compound, particularly Schiff bases, have been investigated for their antibacterial properties. Studies involving Schiff bases derived from the related pyrrol-2-carbaldehyde have shown biological activity against bacterial strains that frequently develop antibiotic resistance. nih.govresearchgate.net For instance, certain pyrrole-based Schiff bases and their metal complexes were evaluated for their ability to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net

In one study, a synthesized pyrrole derivative, 4-phenyl-1,3-thiazol-2-amine, demonstrated notable activity against E. coli and S. aureus when compared to the standard drug Ciprofloxacin at a concentration of 100 μg/mL. jmcs.org.mx The antibacterial activity is often influenced by the specific molecular structure, the solvent used for extraction, and the bacterial strain being tested. journalijbcrr.com Research has shown that pyrrole-2-carboxamide derivatives also possess potent antibacterial capabilities, indicating the therapeutic promise of this class of compounds. nih.gov

| Compound Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Pyrrole Schiff Base Derivatives | Escherichia coli | Promising biological activity | nih.govresearchgate.net |

| Pyrrole Schiff Base Derivatives | Staphylococcus aureus | Promising biological activity | nih.gov |

| 4-phenyl-1,3-thiazol-2-amine (derivative) | E. coli & S. aureus | Equipotent activity compared to Ciprofloxacin at 100 μg/mL | jmcs.org.mx |

Antifungal Efficacy Studies (e.g., against Aspergillus fumigatus, Aspergillus niger)

Analogues of dimethyl-1H-pyrrole-2-carbohydrazide have been specifically evaluated for their in vitro antifungal activity against pathogenic fungi from the Aspergillus genus. researchgate.net The minimal inhibitory concentration (MIC), which is the lowest concentration of a compound that completely inhibits visible growth, was determined using broth dilution techniques. researchgate.net

In these studies, new carbohydrazide analogues were tested against strains like Aspergillus niger and compared with reference antifungal drugs such as Fluconazole. researchgate.netjmcs.org.mx Research has confirmed that the introduction of a C=N double bond, as seen in hydrazone derivatives, can significantly enhance antifungal activity. nih.gov For example, certain pyrrole derivatives showed significant zones of inhibition against Aspergillus niger when tested at a concentration of 100μg/mL. jmcs.org.mx While some acylbenzohydroquinone derivatives have shown potent activity against Aspergillus fumigatus, others were found to be inactive, highlighting the importance of specific structural features for antifungal efficacy. mdpi.com

| Compound Type | Fungal Strain | Method | Finding | Reference |

|---|---|---|---|---|

| Dimethyl-1H-pyrrole-2-carbohydrazide analogues | Aspergillus genus | Broth Dilution (MIC) | Evaluated for antifungal profile | researchgate.net |

| Pyrrole derivatives | Aspergillus niger | Disc Diffusion | Significant zone of inhibition at 100μg/mL | jmcs.org.mx |

| 2-Acylbenzohydroquinone derivatives | Aspergillus fumigatus | Agar Diffusion | Some compounds showed potent activity | mdpi.com |

Antimycobacterial Activity (e.g., against M. tuberculosis H37Rv)

Pyrrole derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis. Several studies have demonstrated the potent in vitro efficacy of these compounds against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. researchgate.netresearchgate.net

One study focused on pyrrole-2-carboxamide derivatives, which were designed as inhibitors of the essential mycobacterial membrane protein MmpL3. Several of these compounds exhibited potent anti-TB activity with MIC values below 0.016 μg/mL. nih.gov Another investigation synthesized a series of ethyl-1H-pyrrole-2-carboxylate derivatives and tested their activity against M. tuberculosis H37Rv. One particular derivative, ENBHEDPC, was found to have a potent MIC value of 0.7 µg/mL. nih.gov Furthermore, the 1,5-diarylpyrrole derivative known as BM212 has shown strong inhibitory activity against multiple strains of M. tuberculosis, with MICs ranging from 0.7 to 1.5 μg/ml, comparable to some first-line anti-TB drugs. nih.gov

| Compound Series | Specific Derivative Example | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrrole-2-carboxamides | Multiple potent derivatives | <0.016 | nih.gov |

| Ethyl-1H-pyrrole-2-carboxylates | ENBHEDPC | 0.7 | nih.gov |

| 1,5-Diarylpyrroles | BM212 | 0.7 - 1.5 | nih.gov |

In Vitro Antioxidant Properties

The antioxidant potential of this compound derivatives, especially hydrazones, has been a subject of significant research. These studies often employ standard in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) tests to measure radical scavenging activity. researchgate.netpensoft.net

In one study, a series of new N-pyrrolylhydrazide hydrazones were synthesized and evaluated. nih.gov The results from DPPH and ABTS tests indicated that the presence of a hydrazide-hydrazone group in the side chain contributes to potent antioxidant activity. researchgate.netresearchgate.net Specifically, a pyrrole-based hydrazide-hydrazone synthesized with salicylaldehyde (B1680747) was identified as a highly potent antioxidant. pensoft.net In the ABTS assay, this compound demonstrated greater antioxidant properties than the standard, Trolox. pensoft.net Another study highlighted a specific ethyl-pyrrole-carboxylate derivative (compound 4d) as a promising antioxidant with a favorable safety profile. nih.govresearchgate.net

| Compound Type | Assay | Key Finding | Reference |

|---|---|---|---|

| N-pyrrolyl hydrazide hydrazones | DPPH & ABTS | Hydrazide-hydrazone group contributes to potent activity. | researchgate.netresearchgate.net |

| Pyrrole-based hydrazone (with salicylaldehyde) | ABTS | Showed greater antioxidant properties than the standard Trolox. | pensoft.net |

| Pyrrole-based hydrazone (with salicylaldehyde) | DPPH | Showed 61.27% radical-scavenging property at 250 µM. | pensoft.net |

| Ethyl 5-(4-bromophenyl)-...-pyr-role-3-carboxylate (4d) | DPPH & ABTS | Identified as a promising antioxidant with a good safety profile. | nih.govresearchgate.net |

In Vitro Anticoagulant Activity

The potential for pyrrole derivatives to influence the blood coagulation system has been explored through in vitro assays. These studies typically measure the effects of the compounds on Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), which assess the intrinsic and extrinsic pathways of the coagulation cascade, respectively. scialert.netmdpi.com

A study focused on newly synthesized pyrrole derivatives, including a thiosemicarbazide (B42300) derivative of pyrrole, screened them for anticoagulant activity. scialert.net The results showed that one of the novel compounds exhibited a highly significant anticoagulant effect, particularly in the APTT assay, when compared with the standard anticoagulant, Heparin, at a concentration of 60 μg/mL. scialert.netresearchgate.net This suggests that the compound primarily affects the intrinsic coagulation pathway. mdpi.com The significant prolongation of clotting time by this derivative identified it as a lead compound for further investigation into novel anticoagulant agents. scialert.net

| Assay | Compound Tested | Concentration | Result | Reference |

|---|---|---|---|---|

| Activated Partial Thromboplastin Time (APTT) | Pyrrole Thiosemicarbazide Derivative (Compound 3) | 60 μg/mL | Highly significant anticoagulant effect compared to Heparin | scialert.netresearchgate.net |

| Prothrombin Time (PT) | Pyrrole Thiosemicarbazide Derivative (Compound 3) | 60 μg/mL | Less activity noted compared to APTT assay | scialert.net |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the aromatic rings attached to the core structure. Structure-Activity Relationship (SAR) studies, particularly in the context of antifungal activity, have elucidated key features that enhance potency.

Research into a series of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, which share the core pyrrole-carbohydrazide motif, has provided valuable insights. The antifungal efficacy of these compounds was evaluated against various fungal strains, revealing that specific substitutions on a terminal phenyl ring are crucial for activity. Generally, the introduction of electron-withdrawing groups, such as halogens, tends to enhance antifungal properties.

For instance, against the pathogenic fungus Aspergillus fumigatus, derivatives bearing di-halogenated phenyl rings exhibited the most potent activity. Specifically, the compound featuring a 2,4-dichlorophenyl group (Compound 5h ) and the one with a 2,6-dichlorophenyl moiety (Compound 5f ) were identified as highly active. nih.gov The compound with a 4-bromophenyl substitution (Compound 5j ) also demonstrated significant potency, with a Minimum Inhibitory Concentration (MIC) value of 0.039 mg/mL against A. fumigatus. researchgate.net This suggests that both the position and the electronegativity of the halogen substituents play a critical role in the antifungal action.

The following interactive data table summarizes the antifungal activity (MIC values) of selected 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives against Aspergillus fumigatus, highlighting the impact of different substitutions.

| Compound ID | R Group (Substitution on Phenyl Ring) | Antifungal Activity (MIC in mg/mL) against A. fumigatus |

| 5h | 2,4-dichloro | 0.039 |

| 5i | 4-chloro | 0.039 |

| 5j | 4-bromo | 0.039 |

| 5f | 2,6-dichloro | > 0.039 (Potent antibacterial) |

Note: The table is based on data for 3,4-dimethyl analogues, which provide SAR insights applicable to the broader class of dimethyl-pyrrole-carbohydrazides.

These findings underscore the importance of the electronic environment of the terminal aromatic ring. The presence of strong electron-withdrawing groups at specific positions on the phenyl ring appears to be a key determinant for potent antifungal activity in this class of compounds.

Mechanistic Insights into Biological Action (e.g., Sterol 14α-demethylase inhibition)

The primary mechanism underlying the antifungal activity of bioactive this compound derivatives is the inhibition of sterol 14α-demethylase (CYP51). nih.gov This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.com Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes; its depletion disrupts membrane function and inhibits fungal growth. mdpi.com

Molecular docking studies have provided detailed insights into how these pyrrole-based compounds interact with the CYP51 enzyme from Aspergillus fumigatus. researchgate.netnih.gov Unlike classic azole antifungal drugs, which directly coordinate with the heme iron atom in the enzyme's active site, these pyrrole carbohydrazide derivatives exhibit a different binding mode. nih.govresearchgate.net They bind effectively within the access channel leading to the active site. researchgate.net This interaction is highly spontaneous and suggests an inhibitory action that avoids the direct heme iron coordination, a mechanism that in some other drugs can lead to off-target effects and toxicity. researchgate.netnih.gov

The docking analysis shows that the dimethylated pyrrole ring of the inhibitors projects deep into the substrate-binding cavity of CYP51. researchgate.net Key interactions stabilize the binding of the molecule. Notably, interactions with the amino acid residue His374, which is highly conserved across the fungal kingdom, appear to be significant. researchgate.net This specific interaction could contribute to the high potency of these inhibitors against fungal pathogens like A. fumigatus. researchgate.net The binding is further stabilized by hydrogen bonds and π-π stacking interactions with various amino acid residues within the enzyme's binding pocket. researchgate.net

By occupying this channel, the pyrrole carbohydrazide derivatives effectively block the substrate, lanosterol, from reaching the catalytic heme center, thus inhibiting the 14α-demethylation step and halting the production of ergosterol. This non-heme-coordinating inhibitory mechanism presents a promising avenue for developing antifungal agents with potentially improved safety profiles compared to traditional azole antifungals. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, and how can reaction intermediates be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of pyrrole-2-carboxaldehyde derivatives with hydrazine analogs. For example, analogous syntheses of pyrrole-carboxylates involve base-mediated N-alkylation followed by cyclization (e.g., using ammonium acetate as a nitrogen source) . Optimization of intermediates like 1H-pyrrole-2-carboxaldehyde (CAS 1003-29-8) requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : Use - and -NMR to confirm the hydrazide moiety (NH-NH signals at δ 8–10 ppm) and methyl substituents (δ 2.3–2.8 ppm).

- IR : Look for carbonyl (C=O) stretches near 1650–1700 cm and N-H bends at 3200–3400 cm.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns.

- Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in NMR) can be addressed using X-ray crystallography (via SHELX software ) or computational validation (DFT-based IR/NMR predictions) .

Q. How can the solubility and stability of this compound be assessed for experimental design?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) under varying temperatures. Use UV-Vis spectroscopy (e.g., λ~270–300 nm for pyrrole derivatives) to quantify solubility .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on observed decomposition pathways .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the electronic structure and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP ) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Basis sets like 6-311+G(d,p) are recommended for accuracy .

- Reactivity Insights : Simulate reaction pathways (e.g., hydrazide formation) using Gaussian or ORCA software. Compare activation energies of alternative mechanisms to identify kinetically favorable routes .

Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound?

- Methodology :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Refine structures using SHELXL to determine bond lengths/angles and compare with DFT-optimized geometries.

- Data Interpretation : Discrepancies >0.05 Å in bond lengths may indicate tautomerism or crystal packing effects. Validate using Hirshfeld surface analysis .

Q. What strategies address conflicting reactivity data in hydrazide-functionalized pyrrole derivatives?

- Methodology :

- Controlled Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., azo linkages) under varying pH and temperature.

- Cross-Validation : Pair experimental results with computational simulations (e.g., transition state modeling in Gaussian ). For example, unexpected regioselectivity in alkylation can be rationalized via Fukui function analysis .

Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions for hydrazide formation to avoid hydrolysis. Use Schlenk lines for air-sensitive intermediates .

- Data Analysis : Employ multivariate statistics (e.g., PCA) to resolve spectral overlaps in complex mixtures .

- Ethical Reporting : Disclose all synthetic yields, including failed attempts, to aid reproducibility. Use IUPAC naming conventions consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.